molecular formula C51H79NO13 B12510939 mTOR Inhibitor I

mTOR Inhibitor I

Cat. No.: B12510939
M. Wt: 914.2 g/mol
InChI Key: QFJCIRLUMZQUOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,18-dihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.0?,?]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone is a complex macrolide lactam. Macrolide lactams are cyclic polyketides containing both a cyclic amide and a cyclic ester group . This compound is characterized by its intricate structure, which includes multiple hydroxyl, methoxy, and methyl groups, as well as a cyclohexyl ring.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions would depend on the specific reagents and conditions used .

Scientific Research Applications

1,18-dihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[3031

Mechanism of Action

The mechanism of action of this compound would likely involve interactions with specific molecular targets, such as enzymes or receptors. The hydroxyl and methoxy groups could participate in hydrogen bonding or other interactions with these targets, affecting their activity. The exact molecular pathways involved would depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar compounds to 1,18-dihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.0?,?]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone include other macrolide lactams and macrolides. These compounds share structural features such as the macrolide ring and various functional groups. the specific arrangement and types of functional groups in this compound make it unique. Examples of similar compounds include:

Biological Activity

The mammalian target of rapamycin (mTOR) is a crucial protein kinase that regulates various cellular processes, including metabolism, growth, proliferation, and survival. mTOR operates through two distinct complexes: mTORC1 and mTORC2. Inhibitors of mTOR, such as mTOR Inhibitor I , have garnered significant attention in both cancer therapy and the treatment of other diseases due to their ability to modulate these pathways. This article delves into the biological activity of this compound, supported by case studies, research findings, and data tables.

mTORC1 is activated by growth factors and nutrients, promoting anabolic processes such as protein synthesis and cell growth. Conversely, mTOR inhibitors block this pathway, leading to:

  • Inhibition of Protein Synthesis : By inhibiting the phosphorylation of key proteins involved in translation initiation (e.g., 4E-BP1), mTOR inhibitors reduce protein synthesis.
  • Induction of Autophagy : Inhibition of mTORC1 promotes autophagy, a cellular degradation process essential for maintaining cellular homeostasis.
  • Cell Cycle Arrest : mTOR inhibition can lead to G1 phase cell cycle arrest by increasing p27 levels, a cyclin-dependent kinase inhibitor .

Table 1: Mechanistic Effects of mTOR Inhibitors

Effect Description
Protein Synthesis InhibitionReduces translation by deactivating eIF4E and activating 4E-BP1
Autophagy InductionEnhances cellular degradation processes
Cell Cycle ArrestPromotes accumulation of cell cycle inhibitors like p27
Metabolic ReprogrammingShifts from oxidative phosphorylation to glycolysis (Warburg effect)

Cancer Treatment

mTOR inhibitors have been extensively studied in oncology. They are particularly effective against tumors with aberrant activation of the PI3K/mTOR pathway. For instance:

  • Thyroid Cancer : A study demonstrated that combining temsirolimus (an mTOR inhibitor) with immunotherapy led to significant clinical improvement in patients with advanced thyroid cancer . The combination yielded stable disease rates between 80% to 97% in clinical trials.
  • Autoimmune Cytopenia : A retrospective analysis involving 30 patients showed that mTOR inhibitors led to a partial response in 17% and a complete response in 57% of cases with refractory autoimmune cytopenia . Notably, multilineage autoimmune cytopenia patients had a median event-free survival significantly longer than those with single-lineage conditions.

Case Study: Glaucoma Treatment

Recent research explored the effects of rapamycin on glaucomatous human trabecular meshwork cells. The study found that rapamycin significantly inhibited TGF-β2-induced autophagy suppression and improved cellular metabolic functions . These findings suggest potential therapeutic applications beyond oncology.

Research Findings

Research has consistently shown that mTOR inhibitors can modulate various biological activities:

  • Autophagy Regulation : Studies indicate that mTOR inhibition can enhance autophagic processes essential for cellular health and function .
  • Impact on Cancer Stem Cells : Inhibition of the mTOR pathway has been linked to reduced proliferation in cancer stem cells (CSCs), suggesting a role in targeting resistant cancer cell populations .

Table 2: Summary of Research Findings on mTOR Inhibitors

Study Focus Findings
Cancer TherapeuticsEffective in tumors with PI3K/mTOR pathway alterations
Autoimmune DisordersSignificant responses observed in refractory cases
Glaucoma TreatmentEnhanced autophagy and metabolic functions in trabecular meshwork cells

Properties

IUPAC Name

1,18-dihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H79NO13/c1-30-16-12-11-13-17-31(2)42(61-8)28-38-21-19-36(7)51(60,65-38)48(57)49(58)52-23-15-14-18-39(52)50(59)64-43(33(4)26-37-20-22-40(53)44(27-37)62-9)29-41(54)32(3)25-35(6)46(56)47(63-10)45(55)34(5)24-30/h11-13,16-17,25,30,32-34,36-40,42-44,46-47,53,56,60H,14-15,18-24,26-29H2,1-10H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFJCIRLUMZQUOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)O)OC)C)C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H79NO13
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

914.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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